5-Propoxyindoline-2,3-dione 5-Propoxyindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1249230-82-7
VCID: VC0173355
InChI: InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14)
SMILES: CCCOC1=CC2=C(C=C1)NC(=O)C2=O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

5-Propoxyindoline-2,3-dione

CAS No.: 1249230-82-7

Cat. No.: VC0173355

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

5-Propoxyindoline-2,3-dione - 1249230-82-7

Specification

CAS No. 1249230-82-7
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name 5-propoxy-1H-indole-2,3-dione
Standard InChI InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14)
Standard InChI Key HRKLTQJEVUAZGL-UHFFFAOYSA-N
SMILES CCCOC1=CC2=C(C=C1)NC(=O)C2=O

Introduction

Chemical Identity and Structure

5-Propoxyindoline-2,3-dione (CAS: 1249230-82-7) is characterized by its specific molecular features and fundamental properties. According to available chemical data, this compound possesses the following characteristics:

Basic Chemical Information

The compound has a well-defined chemical structure with precisely documented properties:

PropertyValue
Molecular FormulaC11H11NO3
Molecular Weight205.21000 g/mol
Exact Mass205.07400
CAS Number1249230-82-7
IUPAC Name5-Propoxy-1H-indole-2,3-dione
Physical StateSolid/Powder
Polar Surface Area (PSA)55.40000 Ų

The compound features a bicyclic structure with an indoline-2,3-dione core (also known as isatin) that contains a benzene ring fused to a five-membered heterocyclic ring. The distinctive structural elements include two carbonyl groups at positions 2 and 3, with a propoxy group (CH3CH2CH2O-) attached at position 5 of the benzene portion .

Structural Significance

The indoline-2,3-dione scaffold represents a privileged structure in medicinal chemistry, with the propoxy substitution at position 5 significantly altering its physicochemical profile. The propoxy group enhances lipophilicity compared to unsubstituted indoline-2,3-dione, potentially affecting parameters such as membrane permeability and protein binding interactions.

The presence of carbonyl groups at positions 2 and 3 provides hydrogen bond acceptor sites, while the NH group in the five-membered ring can serve as a hydrogen bond donor. These features create a pharmacophore with potential for multiple types of interactions with biological targets .

Physical and Chemical Properties

Storage ParameterRecommended Condition
Temperature-20°C
Light ExposureProtect from light
ContainerSealed, dry environment
Shelf LifeApproximately 1 year
Transport ConditionsRoom temperature for up to 2 weeks

These storage requirements suggest moderate stability under controlled conditions, but potential sensitivity to prolonged exposure to heat, light, or moisture .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 5-Propoxyindoline-2,3-dione would likely be influenced by several structural features:

  • The indoline-2,3-dione core, which serves as a pharmacophore for interaction with various biological targets

  • The propoxy substituent at position 5, which modifies lipophilicity and potentially affects binding to protein targets

  • The N-H group in the five-membered ring, which can participate in hydrogen bonding with biological receptors

These structure-activity relationships are critical for understanding how 5-Propoxyindoline-2,3-dione might interact with biological systems and how structural modifications might enhance or alter its activity profile.

Research Applications

5-Propoxyindoline-2,3-dione currently appears to be primarily utilized in research contexts:

  • As a chemical intermediate for the synthesis of more complex molecules

  • In medicinal chemistry studies exploring structure-activity relationships

  • As a reference compound for analytical method development

  • In screening programs assessing biological activities of indoline-2,3-dione derivatives

Comparative Analysis with Related Compounds

Structural Analogues

Table comparing 5-Propoxyindoline-2,3-dione with structurally related compounds:

CompoundKey Structural DifferencePotential Impact on Properties
5-Propoxyindoline-2,3-dionePropoxy group at position 5Moderate lipophilicity, balanced physicochemical profile
5-Fluoroindoline-2,3-dioneFluorine substituent at position 5Different electronic properties, potentially higher metabolic stability
6-Chloro-5-methoxyindoline-2,3-dioneChloro and methoxy substituentsAltered electronic distribution, different binding properties
5-(2-Methylphenyl)-1H-indole-2,3-dione2-Methylphenyl substituent at position 5Increased steric bulk, different spatial orientation

This comparison highlights how substitution patterns significantly influence the properties of indoline-2,3-dione derivatives .

Physicochemical Comparison

The physicochemical properties of 5-Propoxyindoline-2,3-dione can be contrasted with related compounds to understand its unique profile:

Property5-Propoxyindoline-2,3-dione5-Fluoroindoline-2,3-dione6-Chloro-5-methoxyindoline-2,3-dione
Molecular Weight205.21 g/mol165.12 g/mol225.63 g/mol
LipophilicityModerate (propoxy group)Lower (fluorine)Moderate to high (chloro and methoxy)
H-bond Acceptors3 (two carbonyls, one ether)3 (two carbonyls, one fluorine)4 (two carbonyls, one chlorine, one methoxy)
H-bond Donors1 (N-H)1 (N-H)1 (N-H)

These differences in physicochemical properties would likely translate to distinct biological behaviors and applications .

Current Research Status and Future Directions

SpecificationDetails
PurityTypically ≥95%
Available Quantities100mg, 250mg, 500mg, 1g, 5g
Primary UseResearch purposes
Storage Recommendation-20°C, protected from light

This commercial availability facilitates research involving this compound, allowing scientists to incorporate it into various studies without the need for in-house synthesis .

Future Research Opportunities

Several promising research directions for 5-Propoxyindoline-2,3-dione include:

  • Comprehensive biological screening to identify potential therapeutic applications

  • Detailed structure-activity relationship studies comparing various 5-substituted indoline-2,3-diones

  • Development of improved synthetic routes for higher yields and purity

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Exploration of specific binding interactions with protein targets through molecular modeling studies

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